molecular formula C7H4ClF2NO B8330472 2,4-Difluoro-N-hydroxybenZimidoyl chloride

2,4-Difluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8330472
M. Wt: 191.56 g/mol
InChI Key: MUKGOZONOWEIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO It is derived from 2,4-difluorobenzoyl chloride and is characterized by the presence of an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzoyl chloride oxime typically involves the reaction of 2,4-difluorobenzoyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: Industrial production of 2,4-difluorobenzoyl chloride oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed:

    Substitution: Various substituted oximes or amines.

    Reduction: 2,4-difluorobenzylamine.

    Hydrolysis: 2,4-difluorobenzoic acid.

Scientific Research Applications

2,4-Difluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluorobenzoyl chloride oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-N-hydroxybenZimidoyl chloride is unique due to the presence of both fluorine atoms and the oxime group, which confer specific reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H

InChI Key

MUKGOZONOWEIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a fashion similar to that for preparation 14, 2,4-difluorobenzaldehyde oxime (2.52 g, 16.1 mmol), N-chlorosuccinimide (2.21 g, 16.5 mmol), and dimethyl formamide (25 ml) gave 2,4-difluorobenzoyl chloride oxime (2.11 g, 68%) after chromatography (silica gel, hexanes/ether).
[Compound]
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.